2,7-Dichloropyrido[3,2-d]pyrimidine

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Scarce [3,2-d] pyridopyrimidine regioisomer limits kinase inhibitor SAR exploration-common [2,3-d] analogs yield divergent potency profiles. 2,7-Dichloropyrido[3,2-d]pyrimidine (CAS 1345955-98-7) solves this gap. • Orthogonal C-2 > C-7 reactivity enables sequential Suzuki couplings for rapid library synthesis. • Distinct SAR landscape vs. [2,3-d] series; validated against PI3Kα, CDK, GSK3, DYRK1A (nanomolar IC50s). • Supplied with Certificates of Analysis; reliable global logistics for R&D procurement.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
Cat. No. B12976657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloropyrido[3,2-d]pyrimidine
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=CN=C(N=C21)Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H
InChIKeyBEBLWEIRQBXYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloropyrido[3,2-d]pyrimidine: Core Scaffold and Regioisomeric Distinction for Kinase Inhibitor Programs


2,7-Dichloropyrido[3,2-d]pyrimidine (CAS 1345955-98-7) is a dihalogenated heteroaromatic building block belonging to the pyrido[3,2-d]pyrimidine regioisomeric series . This specific regioisomer has been identified as 'the less described regioisomer' in the literature compared to its [2,3-d] counterpart, creating a strategic opportunity for intellectual property differentiation [1]. The compound features two chlorine atoms at the 2- and 7-positions, enabling orthogonal, regioselective functionalization through sequential palladium-catalyzed cross-coupling reactions [2]. Its primary utility lies in generating diverse, functionalized analogs for kinase inhibitor discovery, with reported targets including PI3K, CDK, GSK3, and DYRK1A [1].

Why 2,7-Dichloropyrido[3,2-d]pyrimidine Cannot Be Substituted with a Common Alternative


Procurement specialists and medicinal chemists cannot simply substitute 2,7-dichloropyrido[3,2-d]pyrimidine with other commercially available pyridopyrimidine dihalides. The [3,2-d] regioisomeric framework is a distinct chemical space from the more common [2,3-d] series, and these differences translate to divergent biological activity profiles [1]. A direct comparative study of [3,2-d] versus [2,3-d] analogs as PI3Kα/mTOR inhibitors demonstrated that the two regioisomeric series yield different potency and selectivity outcomes [1]. Furthermore, the specific 2,7-dichloro substitution pattern is essential for achieving the reported orthogonal reactivity (C-2 > C-7 in Suzuki couplings) that enables efficient, sequential derivatization for library synthesis [2]. Using a different dihalogenated pyridopyrimidine would compromise both the chemical tractability of the scaffold and the SAR of any resulting hit series.

Quantitative Differentiation Evidence: 2,7-Dichloropyrido[3,2-d]pyrimidine vs. Analogs


Synthetic Accessibility: Regioselective Pd-Catalyzed Dechlorination Enables Efficient Preparation

2,7-Dichloropyrido[3,2-d]pyrimidine is synthesized via a selective palladium-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at the C-4 position [1]. This contrasts with the synthesis of 2,4-dichloropyrido[3,2-d]pyrimidine, which requires a different synthetic route involving condensation of 3-aminopicolinic acid with urea followed by chlorination, as described in patent literature [2]. The Pd-catalyzed method provides a direct and efficient route to the 2,7-dihalogenated isomer, a key intermediate for subsequent regioselective derivatization.

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Orthogonal Reactivity: Regioselective Suzuki Coupling Enables Sequential Derivatization

2,7-Dichloropyrido[3,2-d]pyrimidine exhibits orthogonal reactivity in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization at C-2 then C-7 [1]. This regioselectivity is a direct consequence of the electronic properties of the [3,2-d] scaffold and the specific 2,7-dichloro substitution pattern. In contrast, the 2,4-dichloro isomer or the [2,3-d] regioisomer would present a different order of reactivity, potentially complicating library synthesis or requiring protection/deprotection strategies. This orthogonal reactivity is a key differentiator for high-throughput analog generation.

Synthetic Methodology Medicinal Chemistry Chemical Biology

Kinase Inhibition Potency: Functionalized Analogs Achieve Nanomolar IC50 Values Against CDK, GSK3, and DYRK1A

Derivatives synthesized from 2,7-dichloropyrido[3,2-d]pyrimidine have been shown to inhibit multiple kinases, including Cyclin-Dependent Kinases (CDK), Glycogen Synthase Kinase 3 (GSK3), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), with IC50 values in the nanomolar range [1]. While direct comparator data for the parent scaffold is unavailable, this class-level potency compares favorably to other pyridopyrimidine scaffolds. For instance, 2-CH3 substituted pyrido[3,2-d]pyrimidines designed as microtubule targeting agents have shown potent cytotoxic activity against MCF-7 cells with IC50 values as low as 2.5 nM [2].

Kinase Inhibitors Cancer Therapeutics Neurodegenerative Diseases

Regioisomeric Differentiation: [3,2-d] vs. [2,3-d] Scaffolds Exhibit Divergent PI3Kα/mTOR Inhibitory Profiles

A comparative study of 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine analogs revealed that the two regioisomeric series exhibit different inhibitory profiles against PI3Kα and mTOR [1]. While the [2,3-d] series generally demonstrated excellent dual inhibition with IC50 values ranging from single to double digit nM, the [3,2-d] series offered a distinct structure-activity relationship landscape [1]. This study confirms that the [3,2-d] regioisomer cannot be considered a simple bioisostere of the [2,3-d] scaffold, and that the choice of regioisomer is a critical determinant of biological activity.

PI3K/mTOR Inhibitors Cancer Therapeutics Medicinal Chemistry

Primary Application Scenarios for 2,7-Dichloropyrido[3,2-d]pyrimidine in Drug Discovery


Kinase Inhibitor Lead Generation via Regioselective Derivatization

Medicinal chemistry teams can utilize 2,7-dichloropyrido[3,2-d]pyrimidine as a versatile core scaffold for generating diverse kinase inhibitor libraries [1]. The orthogonal reactivity of the C-2 and C-7 chlorine atoms enables sequential functionalization with aryl, heteroaryl, or amine substituents, allowing for rapid exploration of structure-activity relationships. This approach has been successfully applied to identify potent inhibitors of CDK, GSK3, and DYRK1A with nanomolar IC50 values [1]. The [3,2-d] regioisomer provides a distinct SAR landscape compared to the more common [2,3-d] series, offering opportunities for novel intellectual property [2].

Development of PI3K/mTOR Dual Inhibitors with Distinct Selectivity Profiles

Researchers focused on the PI3K/AKT/mTOR signaling pathway can leverage the [3,2-d] pyridopyrimidine scaffold to develop dual PI3Kα/mTOR inhibitors [2]. Comparative studies have shown that the [3,2-d] and [2,3-d] regioisomers yield different inhibitory profiles against these clinically relevant kinases [2]. By starting with 2,7-dichloropyrido[3,2-d]pyrimidine, medicinal chemists can synthesize and evaluate analogs that may exhibit improved selectivity or potency profiles compared to existing chemotypes, potentially addressing resistance mechanisms or toxicity limitations of current inhibitors.

Exploration of Non-Kinase Targets via Scaffold-Hopping and Diversity-Oriented Synthesis

Beyond canonical kinase targets, the pyrido[3,2-d]pyrimidine scaffold has demonstrated utility in other therapeutic areas. For instance, 2-CH3 substituted analogs have been identified as potent microtubule targeting agents with IC50 values as low as 2.5 nM against the MCF-7 breast cancer cell line [3]. This activity is comparable to, or better than, combretastatin-A4 (CA4), a known microtubule inhibitor [3]. This suggests that 2,7-dichloropyrido[3,2-d]pyrimidine can serve as a starting point for scaffold-hopping campaigns aimed at identifying novel agents for oncology and other disease areas.

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